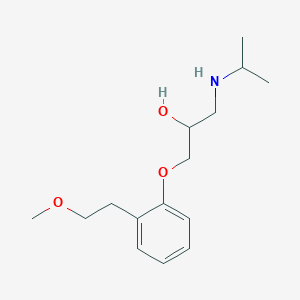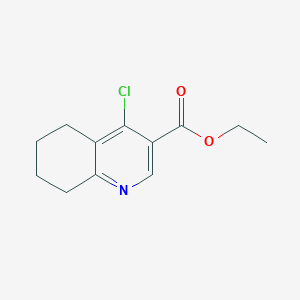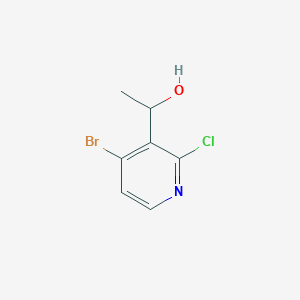
1-(4-Bromo-2-chloropyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-chloropyridin-3-yl)ethanol, also known as BCE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BCE belongs to the family of pyridine derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is not fully understood. However, it is believed to act on various molecular targets in the body. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sedation. It has also been shown to inhibit the activity of COX enzymes, which are involved in the production of inflammatory cytokines. Additionally, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to have various biochemical and physiological effects in the body. In animal models, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to reduce inflammation and pain, as well as improve cognitive function. It has also been shown to reduce anxiety and induce sedation. In cancer cells, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several advantages for lab experiments. It is a relatively stable compound that can be obtained in its solid state. It is also relatively easy to synthesize, with a yield of approximately 50%. However, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals in certain experiments. Additionally, the exact mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is not fully understood, which can make it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on 1-(4-Bromo-2-chloropyridin-3-yl)ethanol. In medicinal chemistry, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be further studied for its potential use as an anti-inflammatory and analgesic agent. It could also be studied for its potential use in the treatment of addiction. In neuropharmacology, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be further studied for its effects on cognitive function and anxiety. Additionally, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be studied for its potential use in combination with other anticancer agents to improve their efficacy.
Conclusion
1-(4-Bromo-2-chloropyridin-3-yl)ethanol is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of cancer and addiction. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to modulate the activity of GABA receptors and inhibit the activity of COX enzymes. It has also been shown to induce apoptosis in cancer cells. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several advantages for lab experiments, but also has limitations due to its solubility and the lack of understanding of its mechanism of action. Future research on 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could focus on its potential use in combination with other agents and its effects on cognitive function and anxiety.
Métodos De Síntesis
The synthesis of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol involves the reaction of 4-bromo-2-chloro-3-hydroxypyridine with sodium hydroxide and ethylene oxide. The resulting product is then purified by recrystallization. The yield of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is approximately 50%, and the compound can be obtained in its solid state.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been studied for its potential therapeutic properties in various fields of research. In medicinal chemistry, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been investigated for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In neuropharmacology, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been investigated for its effects on the central nervous system. It has been shown to have anxiolytic and sedative properties, as well as improve cognitive function in animal models. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
Número CAS |
128071-88-5 |
|---|---|
Nombre del producto |
1-(4-Bromo-2-chloropyridin-3-yl)ethanol |
Fórmula molecular |
C7H7BrClNO |
Peso molecular |
236.49 g/mol |
Nombre IUPAC |
1-(4-bromo-2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3 |
Clave InChI |
QCXAJXCUQAXHTN-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CN=C1Cl)Br)O |
SMILES canónico |
CC(C1=C(C=CN=C1Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



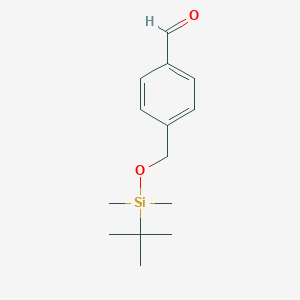
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
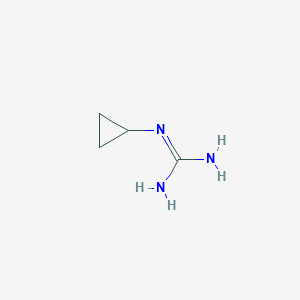

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)



![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

